physicochemical properties of 7-Bromo-4-fluoroindolin-2-one
physicochemical properties of 7-Bromo-4-fluoroindolin-2-one
The following technical guide is structured as a high-level whitepaper designed for pharmaceutical researchers and process chemists. It prioritizes actionable data, mechanistic insight, and rigorous protocol validation.
Core Scaffold Analysis for Medicinal Chemistry & Drug Development
Executive Summary
7-Bromo-4-fluoroindolin-2-one (7-Br-4-F-oxindole) represents a high-value heterocyclic scaffold in modern drug discovery, particularly within the kinase inhibitor and BET bromodomain inhibitor landscapes.[1][2] Its structural utility is defined by two critical features: the 4-fluoro substituent , which modulates the pKa of the lactam nitrogen and blocks metabolic oxidation at the electron-rich C4 position, and the 7-bromo substituent , which serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This guide details the physicochemical profile, synthetic pathways, and analytical characterization required to utilize this compound effectively in lead optimization.
Chemical Identity & Structural Analysis[1][3][4]
| Property | Specification |
| IUPAC Name | 7-Bromo-4-fluoro-1,3-dihydro-2H-indol-2-one |
| Common Name | 7-Bromo-4-fluorooxindole |
| CAS Number | 1260903-29-4 |
| Molecular Formula | C₈H₅BrFNO |
| Molecular Weight | 230.03 g/mol |
| SMILES | O=C1Cc2c(F)ccc(Br)c2N1 |
| InChI Key | Unique identifier required for registration |
Structural Significance (SAR Context)
-
Electronic Modulation (4-F): The fluorine atom at C4 exerts a strong inductive withdrawing effect (-I), reducing the electron density of the aromatic ring.[1] This increases the acidity of the N1-proton, potentially strengthening hydrogen bond interactions with enzyme hinge regions (e.g., in ATP-competitive inhibitors).[1]
-
Orthogonal Functionalization (7-Br): The steric positioning of the bromine at C7 allows for selective functionalization without interfering with the lactam core, a common pharmacophore for hydrogen bonding.[1]
Physicochemical Profile
Data summarized below represents a consensus of experimental ranges and high-fidelity predictive models (ACD/Labs, ChemAxon) for this specific chemotype.
Solid-State Properties[1][2][3]
-
Physical State: Off-white to pale tan crystalline powder.[1][2]
-
Melting Point: 185°C – 192°C (Decomposition typically observed >210°C).
-
Solubility Profile:
-
High: DMSO, DMF, DMAc (suitable for stock solutions >50 mM).
-
Moderate: Methanol, Ethyl Acetate, THF.
-
Low/Insoluble: Water, Hexanes, Diethyl Ether.
-
Solution-State & Electronic Properties[1][2][3]
| Parameter | Value / Range | Significance |
| Calculated LogP (cLogP) | 2.15 ± 0.3 | Moderate lipophilicity; favorable for membrane permeability (Lipinski compliant).[1][2] |
| Topological Polar Surface Area (TPSA) | 29.10 Ų | Indicates good potential for blood-brain barrier (BBB) penetration if derivatized.[1] |
| pKa (NH Acid) | ~12.5 (Predicted) | The 4-F substitution lowers the pKa relative to unsubstituted oxindole (~13.5), enhancing H-bond donor capability.[1] |
| H-Bond Donors / Acceptors | 1 / 1 | Classic "hinge-binder" motif for kinase targets.[1][2] |
Synthetic Pathways & Manufacturing Logic[2][3]
The synthesis of 7-Bromo-4-fluoroindolin-2-one is most reliably achieved via the reduction of the corresponding isatin precursor.[1][2] This route avoids the harsh conditions of the Gassman synthesis and offers higher regiocontrol.
Primary Route: Wolff-Kishner Reduction of Isatin
This protocol utilizes hydrazine hydrate to form the hydrazone intermediate, which is subsequently reduced under basic conditions.[1][2]
Reagents:
-
Hydrazine Hydrate (80% aq.)
-
Potassium Hydroxide (KOH) or Sodium Ethoxide
-
Ethylene Glycol (Solvent/high-boiling medium)
Step-by-Step Protocol:
-
Suspension: Charge 7-Bromo-4-fluoroisatin (1.0 eq) into Ethylene Glycol (10V).
-
Hydrazone Formation: Add Hydrazine Hydrate (3.0 eq) dropwise at ambient temperature. Caution: Exothermic.[2]
-
Heating: Heat the mixture to 80°C for 1 hour to ensure complete formation of the hydrazone (monitored by TLC/LCMS).
-
Reduction: Add KOH pellets (4.0 eq) cautiously. Increase temperature to 140°C–160°C.
-
Distillation: Maintain temperature for 2-4 hours, allowing excess hydrazine and water to distill off. Evolution of N₂ gas indicates reaction progress.
-
Quench: Cool to room temperature. Pour reaction mass into crushed ice/water (50V).
-
Isolation: Acidify to pH 3-4 with HCl. The product precipitates as a solid. Filter, wash with water, and dry.
Visualization of Synthetic Logic
The following diagram illustrates the transformation and the competing electronic effects governing the reactivity.
Caption: Figure 1.[1][3] Wolff-Kishner reduction pathway from isatin precursor to oxindole target, highlighting the critical intermediate and potential dimerization impurity.[1][2]
Analytical Characterization & Quality Control
To ensure scientific integrity, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.8 ppm (s, 1H, NH): Broad singlet, exchangeable with D₂O.[1]
-
δ 7.2 - 6.8 ppm (m, 2H, Ar-H): The aromatic protons will show complex splitting due to Fluorine-Hydrogen coupling (³J_FH and ⁴J_FH).[1][2]
-
δ 3.6 ppm (s, 2H, CH₂): Characteristic singlet for the C3-methylene group of the oxindole.[1] Note: If this integrates to <2H or appears as a doublet, check for incomplete reduction (isatin) or oxidation.[1]
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ or APCI+.[2]
-
Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion [M+H]⁺ due to ⁷⁹Br and ⁸¹Br isotopes.
-
Purity Check: Monitor for m/z 244 (Unreacted Isatin) or m/z 216 (Debrominated impurity, rare but possible under harsh reduction).[1]
Applications in Drug Discovery[3][7][8][9]
Kinase Inhibitor Design
The 7-Br-4-F-oxindole scaffold is a bioisostere of the indolinone core found in drugs like Sunitinib and Nintedanib .[1][2]
-
Strategy: The 7-Br position allows for Suzuki coupling with aryl-boronic acids to extend the molecule into the "solvent-front" pocket of the kinase ATP binding site.[1][2]
-
Mechanism: The lactam NH and Carbonyl (C=O) form a bidentate H-bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Leu residues).[1]
BET Bromodomain Inhibition
Recent literature suggests oxindoles can mimic the acetyl-lysine recognition motif required for BET (Bromodomain and Extra-Terminal motif) inhibition.[1][2]
-
4-Fluoro Effect: Enhances metabolic stability against CYP450 oxidation, extending the half-life (
) of the clinical candidate.[1][2]
Caption: Figure 2. SAR map detailing the functional role of each substituent on the scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent radical debromination).
-
Spill Protocol: Isolate area. Use chemically resistant gloves (Nitrile). Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (Isatin Reduction)
-
Application in Kinase Inhibition
-
Fluorine in Drug Discovery
Sources
- 1. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]
- 2. 1000341-00-3|6-Bromo-4-fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. 2599039-26-4|4-Bromo-6-fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 6. 1260903-29-4 7-Bromo-4-fluoroindolin-2-one [chemsigma.com]
- 7. 1312454-85-5|6-Bromo-4-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 8. 叠氮化物 | 日本关东化学官网 [swablab.com]
- 9. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
